

Spectroscopic Profile of 2-Bromo-5-nitroanisole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Bromo-5-nitroanisole	
Cat. No.:	B183279	Get Quote

This guide provides a detailed spectroscopic characterization of **2-bromo-5-nitroanisole**, a key intermediate in various chemical syntheses. Due to the limited availability of direct experimental spectra in public databases, this guide presents a predicted spectroscopic profile based on established principles and compares it with the known spectral data of structurally related compounds. This information is invaluable for researchers in synthetic chemistry and drug development for quality control and structural confirmation.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-bromo-5-nitroanisole** and compare it with experimental data for relevant compounds: 4-nitroanisole and 2-bromoanisole. These compounds serve as excellent benchmarks, isolating the spectroscopic influence of the nitro and bromo substituents, respectively.

Table 1: Predicted vs. Experimental Infrared (FTIR) Data (cm⁻¹)



Functional Group	Predicted for 2- Bromo-5- nitroanisole	4-Nitroanisole (Experimental)	2-Bromoanisole (Experimental)
Aromatic C-H Stretch	3100-3000	Present	Present
Asymmetric NO ₂ Stretch	~1525	~1515	Not Applicable
Symmetric NO ₂ Stretch	~1345	~1340	Not Applicable
Aromatic C=C Stretch	1600, 1475	1605, 1495	1580, 1470
Asymmetric C-O-C Stretch	~1250	~1260	~1245
Symmetric C-O-C Stretch	~1020	~1025	~1020
C-Br Stretch	~680	Not Applicable	~670

Note: Experimental data is sourced from typical values for these functional groups.

Table 2: Predicted vs. Experimental 1 H NMR Data (δ ,

ppm)

Proton	Predicted for 2- Bromo-5- nitroanisole (in CDCl ₃)	4-Nitroanisole (in CDCl₃)	2-Bromoanisole (in CDCl₃)
-OCH₃	~4.0 (s, 3H)	3.92 (s, 3H)	3.89 (s, 3H)
Aromatic H	H-3: ~7.8 (d) H-4: ~7.6 (dd) H-6: ~7.9 (d)	H-2,6: 8.20 (d, 2H) H- 3,5: 6.96 (d, 2H)	H-3: ~7.25 (m, 1H) H- 4: ~6.85 (m, 1H) H-5: ~7.20 (m, 1H) H-6: ~7.55 (m, 1H)

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet





Table 3: Predicted vs. Experimental 13 C NMR Data (δ ,

(mag

Carbon	Predicted for 2- Bromo-5- nitroanisole (in CDCl₃)	4-Nitroanisole (in CDCl₃)	2-Bromoanisole (in CDCl₃)
-OCH₃	~57.0	56.0	56.5
C1 (-OCH ₃)	~155.0	164.6	156.0
C2 (-Br)	~112.0	125.9	112.3
C3	~129.0	114.0	128.5
C4	~120.0	141.5	122.5
**C5 (-NO ₂) **	~148.0	114.0	128.5
C6	~115.0	125.9	113.0

Table 4: Predicted vs. Experimental Mass Spectrometry

Data (m/z)

lon	Predicted for 2-Bromo-5- nitroanisole	2-Bromo-5-nitroaniline (Experimental)
[M]+	231/233 (due to ⁷⁹ Br/ ⁸¹ Br isotopes)	217/219
[M-NO ₂]+	185/187	171/173
[M-CH ₃] ⁺	216/218	Not Applicable
[M-OCH₃] ⁺	200/202	Not Applicable
[M-Br]+	152	138

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.



Check Availability & Pricing

Fourier-Transform Infrared (FTIR) Spectroscopy

- Method: Attenuated Total Reflectance (ATR)
- Sample Preparation: A small amount of solid 2-bromo-5-nitroanisole is placed directly onto the ATR crystal (typically diamond).
- · Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - The sample is placed on the crystal, and pressure is applied using the anvil to ensure good contact.
 - The sample spectrum is recorded, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
 - The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Approximately 10-20 mg of 2-bromo-5-nitroanisole is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
 - The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
 - The tube is capped and carefully wiped clean before insertion into the spectrometer.
- ¹H NMR Acquisition:
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - Shimming is performed to optimize the magnetic field homogeneity.



- A standard ¹H acquisition sequence is run, typically with a 90° pulse and a spectral width covering the expected chemical shift range (e.g., 0-10 ppm).
- ¹³C NMR Acquisition:
 - A proton-decoupled ¹³C experiment is performed.
 - Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.
 - The spectral width is set to cover the expected range for aromatic and methoxy carbons (e.g., 0-160 ppm).

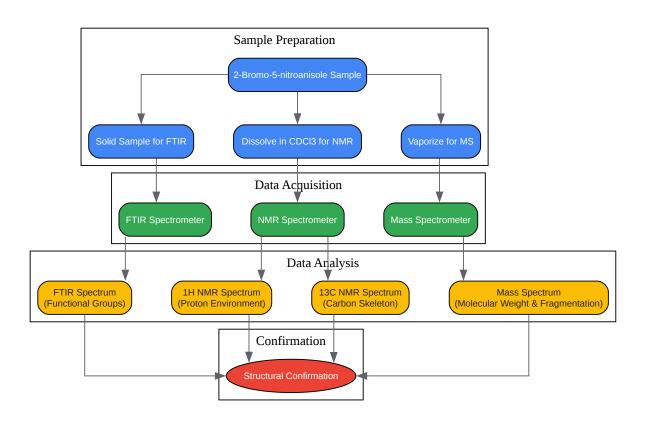
Mass Spectrometry (MS)

- Method: Electron Ionization (EI)
- Sample Introduction: The sample is introduced via a direct insertion probe or gas chromatography (if volatile).
- Ionization:
 - The sample is vaporized in the ion source under high vacuum.
 - The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[1][2]
 - This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).
- Analysis: The resulting ions and fragment ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic characterization process, from sample preparation to final structural confirmation.





Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. chem.libretexts.org [chem.libretexts.org]



- 2. Electron Ionization Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-5-nitroanisole: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183279#spectroscopic-characterization-of-2-bromo-5-nitroanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com